N-Methyl-1-phenylpiperidin-4-amine
Overview
Description
N-Methyl-1-phenylpiperidin-4-amine: is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . It is a derivative of piperidine and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-phenylpiperidin-4-one with methylamine under reductive amination conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form N-Methyl-1-phenylpiperidin-4-one .
Reduction: Reduction reactions can convert the compound to N-Methyl-1-phenylpiperidin-4-ol .
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Utilizing nucleophiles like alkyl halides or amines under suitable conditions.
Major Products Formed:
Oxidation: N-Methyl-1-phenylpiperidin-4-one
Reduction: N-Methyl-1-phenylpiperidin-4-ol
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies to understand receptor interactions. Medicine: N-Methyl-1-phenylpiperidin-4-amine is explored for its potential therapeutic effects in neurological disorders. Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as receptors and enzymes . The exact mechanism involves binding to specific sites on these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
N-Methylpiperidine
1-Phenylpiperidine
N-Ethyl-1-phenylpiperidin-4-amine
Uniqueness: N-Methyl-1-phenylpiperidin-4-amine stands out due to its specific structural features and reactivity profile , making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-phenylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZPNVBIUCMIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609312 | |
Record name | N-Methyl-1-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071751-69-3 | |
Record name | N-Methyl-1-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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